Biochemical Potency Advantage of A-893 Over the Prototypical Benzoxazinone AZ505
A-893 demonstrates a >40-fold improvement in biochemical potency against SMYD2 compared to the earlier benzoxazinone lead compound AZ505 when evaluated under identical assay conditions. The SAR optimization campaign that produced A-893 successfully translated structural modifications into a substantial gain in inhibitory activity, establishing a new benchmark for SMYD2 catalytic inhibition in vitro [1].
| Evidence Dimension | SMYD2 biochemical inhibition (IC50) |
|---|---|
| Target Compound Data | 2.8 nM |
| Comparator Or Baseline | AZ505: 120 nM (IC50) |
| Quantified Difference | Approximately 43-fold more potent (2.8 nM vs 120 nM) |
| Conditions | Purified SMYD2 enzyme; radiometric methylation assay using S-adenosyl-L-[methyl-³H]methionine and p53-derived peptide substrate [1] |
Why This Matters
This potency differential directly impacts assay sensitivity and the concentration required for complete target engagement, enabling lower compound usage in high-throughput screening campaigns and reducing the risk of off-target effects associated with higher dosing.
- [1] Sweis RF, Wang Z, Algire M, et al. Discovery of A-893, A New Cell-Active Benzoxazinone Inhibitor of Lysine Methyltransferase SMYD2. ACS Med Chem Lett. 2015;6(6):695-700. View Source
